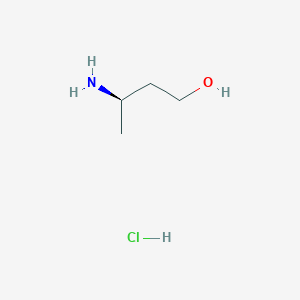

(3R)-3-aminobutan-1-ol hydrochloride

Description

Strategic Importance of Enantiomerically Pure Compounds in Advanced Chemical Applications

Enantiomerically pure compounds, which consist of a single stereoisomer, are of paramount strategic importance in numerous advanced chemical applications, particularly within the pharmaceutical industry. researchgate.netresearchgate.net The three-dimensional structure of a molecule can dramatically influence its biological activity. musechem.com Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchgate.net One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful effects. numberanalytics.com

The historical case of thalidomide (B1683933) serves as a critical example; one enantiomer was effective as a sedative, while the other was found to be teratogenic, causing severe birth defects. musechem.comlibretexts.org This highlighted the necessity for producing single-enantiomer drugs to improve safety and efficacy. researchgate.net Consequently, regulatory bodies like the United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in drug development. nih.gov The focus on enantiopure compounds has driven significant innovation in asymmetric synthesis and chiral separation techniques, ensuring the development of safer and more effective pharmaceuticals. numberanalytics.comnih.gov

The Chiral Amino Alcohol (3R)-3-aminobutan-1-ol: A Key Synthon in Asymmetric Chemistry

The compound is a colorless to light yellow liquid that is soluble in solvents like tetrahydrofuran, ethanol, and water. google.com Various synthetic routes have been developed to produce it with high chemical and optical purity, often achieving enantiomeric excess (ee) values greater than 99%. google.comgoogle.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 61477-40-5 | hsppharma.comgoogle.comsigmaaldrich.comscbt.com |

| Molecular Formula | C4H11NO | scbt.comnih.gov |

| Molecular Weight | 89.14 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Colorless to light yellow liquid | hsppharma.comgoogle.com |

| Boiling Point | 168.3°C at 760 mmHg | hsppharma.com |

| Density | 0.927 g/cm³ | hsppharma.com |

Historical Trajectories and Current Research Landscape of Chiral Butanol Derivatives

The understanding of chirality dates back to the 19th century, with foundational work on molecular asymmetry. researchgate.net The concept of the tetrahedral carbon atom, independently proposed by van't Hoff and Le Bel in 1874, provided the structural basis for stereoisomerism. researchgate.net This discovery laid the groundwork for the field of stereochemistry and the eventual synthesis of chiral molecules like butanol derivatives. 2-Butanol is a classic textbook example of a simple chiral molecule, where the second carbon atom is a stereocenter bonded to four different groups. libretexts.orgfiveable.me

Historically, the preparation of enantiomerically pure compounds relied on methods like classical resolution, which involves separating a racemic mixture. ru.nl However, contemporary organic synthesis has increasingly shifted towards asymmetric synthesis, which aims to create a single desired enantiomer directly. uwindsor.ca The research landscape for chiral butanol derivatives, including (3R)-3-aminobutan-1-ol, reflects this trend.

Current research focuses on developing more efficient and sustainable synthetic methods. nih.gov Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines and amino alcohols. google.comnih.govfrontiersin.org Engineered (R)-selective transaminases have been specifically developed to catalyze the synthesis of (R)-3-aminobutanol from prochiral ketones like 4-hydroxy-2-butanone. nih.govgoogleapis.com These enzymatic processes offer high stereoselectivity and operate under mild conditions, presenting a green alternative to traditional metal-catalyzed reactions. google.comfrontiersin.org Chemical synthesis routes have also been refined, employing cost-effective reducing agents and optimizing reaction conditions to achieve high yields and enantiomeric purity. vcu.edugoogle.com

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Ruthenium complexes) to reduce prochiral ketones or imines. | High enantioselectivity, but can involve expensive and toxic heavy metals. googleapis.com |

| Chemical Reduction | Involves the reduction of a chiral precursor, such as (R)-3-aminobutanoic acid, using reducing agents like sodium aluminum hydride or lithium borohydride. | Can be a cost-effective, one-step process with high optical purity. vcu.edugoogle.com |

| Biocatalytic Transamination | Employs engineered (R)-selective transaminase enzymes to convert a prochiral ketone (e.g., 4-hydroxybutan-2-one) into the desired chiral amino alcohol. | Highly enantioselective (>99% ee), environmentally friendly, operates under mild conditions. google.comnih.govdntb.gov.ua |

| Chiral Auxiliaries | Temporarily attaches a chiral molecule (the auxiliary) to an achiral substrate to direct the stereoselective formation of a new chiral center. The auxiliary is later removed. | A well-established method of substrate control in asymmetric synthesis. uwindsor.ca |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFLYBTRIVTPX-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r 3 Aminobutan 1 Ol

Chemoenzymatic Approaches to Enantioselective Synthesis

Biocatalysis, particularly through the use of transaminases and dehydrogenases, represents a state-of-the-art strategy for producing chiral amines like (3R)-3-aminobutan-1-ol. These enzymatic methods are prized for their exceptional stereoselectivity, often yielding the desired enantiomer with very high purity.

Transaminase-Catalyzed Routes

Transaminases (TAs), especially (R)-selective ω-transaminases (ω-TAs), are pivotal enzymes for the asymmetric synthesis of chiral amines through the reductive amination of a ketone substrate. researchgate.net The synthesis of (3R)-3-aminobutan-1-ol is efficiently achieved by the amination of 4-hydroxybutan-2-one, using an amine donor such as isopropylamine. researchgate.netgoogle.com This biocatalytic route is noted for its green credentials and operational simplicity. google.com

The successful synthesis of (3R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one is highly dependent on the selection of a transaminase with appropriate substrate specificity and high stereoselectivity. While many transaminases exhibit (S)-selectivity, the identification and engineering of (R)-selective transaminases have been critical for producing the desired (R)-enantiomer. researchgate.net

Researchers have identified and engineered several (R)-selective transaminases that accept 4-hydroxybutan-2-one. For instance, a novel transaminase from Actinobacteria sp. (As-TA) was successfully used for this conversion. researchgate.net Similarly, an (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was engineered to improve its catalytic efficiency toward 4-hydroxy-2-butanone, a substrate that poses catalytic challenges. nih.gov Molecular docking and dynamics simulations identified key amino acid residues, such as Y90, which, when mutated (e.g., to Y90F), improved substrate binding and initial activity. nih.gov These enzymes consistently deliver the (R)-product with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.net

| Enzyme | Origin/Type | Enantiomeric Excess (ee) of (3R)-3-aminobutan-1-ol | Conversion Rate |

|---|---|---|---|

| As-TA | Actinobacteria sp. | >99.9% | Up to 100% |

| FsTA (mutant) | Fodinicurvata sediminis | Not specified, but improved activity | 7.95-fold greater catalytic efficiency than initial variant |

| AT-ωTA | Aspergillus terreus | >99% | High conversion |

| ECS-ATA-134 | Commercial | 100% R-isomer | High yield (0.45g from 0.6g substrate) |

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govfrontiersin.org The PLP cofactor is essential for the catalytic activity, acting as an intermediary carrier of the amino group from the amine donor to the ketone substrate. libretexts.org The mechanism involves two main phases:

First Half-Reaction: The PLP, initially bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine, reacts with the amine donor (e.g., isopropylamine) to form an external aldimine. This is followed by a tautomerization to a ketimine intermediate and subsequent hydrolysis, which releases a ketone byproduct (e.g., acetone) and converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP). frontiersin.orglibretexts.org

Second Half-Reaction: The PMP then binds the ketone substrate (4-hydroxybutan-2-one). The process is reversed: a ketimine is formed, followed by tautomerization to an aldimine. Finally, hydrolysis releases the chiral amine product, (3R)-3-aminobutan-1-ol, and regenerates the PLP-lysine internal aldimine, completing the catalytic cycle. libretexts.org

The PLP cofactor acts as an "electron sink," stabilizing carbanionic intermediates formed during the reaction, which is crucial for lowering the activation energy of the process. nih.govosti.gov The precise orientation of the substrate in the active site, dictated by the enzyme's structure, determines the stereochemical outcome of the amination. nih.gov

To make the enzymatic synthesis of (3R)-3-aminobutan-1-ol industrially viable, process optimization is crucial. Key parameters that are often optimized include pH, temperature, substrate and enzyme concentrations, and the choice of amine donor. researchgate.netgoogle.com

A significant challenge in transaminase reactions is the unfavorable equilibrium, which can limit product yield. To overcome this, strategies such as using a high concentration of the amine donor or removing the ketone byproduct are employed. researchgate.net A fed-batch strategy for the substrate has also proven effective. In the synthesis using As-TA, a fed-batch approach allowed for high conversion rates even at high substrate concentrations, achieving a maximum yield of 29.6 g/L of (3R)-3-aminobutan-1-ol with >99.9% ee. researchgate.net

| 4-Hydroxybutan-2-one Concentration (mM) | Conversion (%) |

|---|---|

| 100 | 100% |

| 200 | 94.9% |

| 300 | 86.1% |

| 400 | 76.1% |

| 500 | 70.9% |

Furthermore, protein engineering can enhance enzyme stability and activity under process conditions. For example, a mutant of the transaminase from Aspergillus terreus (AtTA-M5) showed a 9.6-fold higher catalytic efficiency and improved thermostability, achieving 90.8% conversion of 20 g/L of 4-hydroxy-2-butanone. researchgate.net

Amine Dehydrogenase-Mediated Reductive Amination

Amine dehydrogenases (AmDHs) offer a direct and highly efficient route for the asymmetric synthesis of chiral amines from ketones. frontiersin.org Unlike transaminases, AmDHs utilize ammonia as the amine source and a nicotinamide cofactor (such as NADH) as the hydride source, producing only water as a byproduct. nih.gov This process is often coupled with a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). nih.govnih.gov

The application of AmDHs for the synthesis of (3R)-3-aminobutan-1-ol requires the identification of an (R)-selective enzyme. While many known AmDHs are (S)-selective, screening of wild-type enzymes and protein engineering efforts are expanding the toolbox of available biocatalysts. frontiersin.org

A study screening several wild-type AmDHs demonstrated their efficacy in synthesizing short-chain chiral amines and amino alcohols. For example, MsmeAmDH from Mycobacterium smegmatis was shown to be effective for the synthesis of (S)-3-aminobutan-1-ol, achieving a high enantioselectivity of 99.5% ee. frontiersin.org While this produces the opposite enantiomer, it highlights the potential of the AmDH scaffold for this type of transformation. Discovering or engineering an AmDH with inverted stereopreference is a viable strategy. An engineered AmDH derived from a leucine dehydrogenase has been used for the gram-scale synthesis of the (R)-product, achieving a 90% yield and >99% ee. dntb.gov.ua This demonstrates that with appropriate enzyme selection or engineering, AmDHs are highly effective for producing (3R)-3-aminobutan-1-ol.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Engineered Leucine Dehydrogenase | 4-hydroxybutan-2-one | (R)-3-amino-1-butanol | 90% | >99% |

| MsmeAmDH | 4-hydroxybutan-2-one | (S)-3-aminobutan-1-ol | Up to 97.1% (at 50mM) | 99.5% |

| SpAmDH (engineered) | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | 91-99% (at 100-200mM) | >99% |

Comparative Analysis of Biocatalytic Strategies for Chiral Amino Alcohol Production

Besides AmDHs, transaminases (TAs) and alcohol dehydrogenases (ADHs) are also prominent biocatalysts for the production of chiral amino alcohols. Each of these enzyme classes offers a unique approach to stereoselective synthesis.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate. (R)-selective transaminases are of particular interest for the synthesis of (3R)-3-aminobutan-1-ol. An (R)-selective transaminase from Actinobacteria sp. has been successfully employed for the biosynthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone. nih.govresearchgate.net By optimizing reaction conditions and employing a substrate fed-batch strategy, high conversions and excellent enantioselectivity have been achieved. nih.gov

Alcohol Dehydrogenases (ADHs) are utilized for the enantioselective reduction of keto groups to hydroxyl groups. While they are not directly used for amination, they can be employed to produce chiral hydroxy ketones, which are precursors for amino alcohol synthesis. The reduction of α-nitroketones by ADHs can yield chiral β-nitroalcohols, which can then be converted to the corresponding β-aminoalcohols. mdpi.com

Comparative Insights:

Amine Dehydrogenases (AmDHs): Offer a direct route from a ketone to a chiral amine through reductive amination. Protein engineering has been crucial in overcoming limitations in stereoselectivity and substrate scope, enabling the synthesis of (R)-amino alcohols with high purity. mdpi.com

Transaminases (TAs): Provide an alternative direct route to chiral amines. The challenge often lies in finding TAs with the desired stereoselectivity and substrate acceptance. However, enzyme engineering has led to the development of highly efficient (R)-selective TAs for the synthesis of compounds like (3R)-3-aminobutan-1-ol. nih.gov The equilibrium of the reaction can be a limiting factor, often requiring an excess of the amino donor. mdpi.com

Alcohol Dehydrogenases (ADHs): Represent a more indirect, multi-step approach when the final product is an amino alcohol. However, they are highly effective for establishing the stereochemistry of the hydroxyl group. nih.gov

Table 2: Comparison of Biocatalytic Methods for Chiral Amino Alcohol Synthesis

| Biocatalyst | Reaction Type | Key Advantages | Key Challenges | Relevance to (3R)-3-aminobutan-1-ol |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Direct conversion of ketone to chiral amine. | Often require protein engineering for desired stereoselectivity and substrate scope. | Engineered (R)-selective AmDHs show >99% conversion and >99% ee. mdpi.com |

| Transaminase (TA) | Asymmetric Amination | Utilizes readily available amino donors. | Equilibrium limitations; finding enzymes with desired selectivity. | Engineered (R)-selective TAs achieve high conversion and >99.9% ee. nih.gov |

| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | High enantioselectivity for alcohol formation. | Indirect route requiring further chemical steps for amination. | Can produce chiral precursors to β-amino alcohols. mdpi.com |

Asymmetric Catalysis for Stereoselective Formation of (3R)-3-aminobutan-1-ol

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds.

Transition Metal-Catalyzed Hydrogenation of Precursor Esters

The asymmetric hydrogenation of β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters, which are valuable intermediates. This transformation is often catalyzed by ruthenium complexes bearing chiral phosphine ligands. While the direct hydrogenation of a β-amino ester to a β-amino alcohol is less commonly reported in extensive detail, the principles derived from β-keto ester hydrogenation are highly relevant.

The performance of ruthenium catalysts in asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. Bidentate phosphine ligands, such as BINAP and its derivatives, have been extensively studied and have shown excellent enantioselectivity in the hydrogenation of a wide range of ketones and esters. rsc.org

The rigidity of the ligand framework is a key factor in achieving high enantioselectivity. For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, ligands with a rigid structure, such as (1S,2R)-1-amino-2-indanol, have been shown to provide superior enantiomeric excesses compared to more flexible ligands. nih.gov The arene ligand on the ruthenium complex also plays a role in the stereochemical outcome. nih.gov

For the synthesis of chiral alcohols, cinchona alkaloid-based NNP ligands in combination with ruthenium complexes have demonstrated extremely high enantioselectivities (up to 99.9% ee) in the hydrogenation of various ketones. rsc.org The choice of the metal center is also crucial, as ruthenium catalysts, while sometimes less active than their iridium counterparts with the same ligands, can offer higher enantioselectivity for certain substrates. rsc.org

Table 3: Influence of Ligand Structure on Ruthenium-Catalyzed Asymmetric Hydrogenation

| Ligand Type | Key Structural Feature | Typical Substrates | Achieved Enantioselectivity (ee, %) |

| BINAP and derivatives | C₂-symmetric biaryl phosphine | Ketones, β-keto esters | >98 |

| Chiral β-amino alcohols | Rigidity of the backbone | N-phosphinyl ketimines | up to 82 |

| Cinchona alkaloid-based NNP | Chiral alkaloid scaffold | Aromatic and heteroaromatic ketones | up to 99.9 |

The kinetics of ruthenium-catalyzed asymmetric hydrogenation are influenced by several factors, including hydrogen pressure, temperature, solvent, and the presence of additives. The mechanism of these reactions often involves a six-membered transition state where a metal-bound hydride and a proton from a coordinated ligand are transferred to the carbonyl group.

Selectivity control is paramount in achieving the desired stereoisomer. In the hydrogenation of β-keto esters, dynamic kinetic resolution can be employed to convert a racemic starting material into a single stereoisomer of the product with high diastereoselectivity and enantioselectivity. This process relies on the rapid in-situ racemization of the substrate and the faster hydrogenation of one enantiomer by the chiral catalyst.

The nature of the substrate itself can also influence the reaction kinetics and selectivity. For instance, the presence of a coordinating group on the substrate can facilitate its binding to the metal center and direct the stereochemical outcome of the hydrogenation.

Organocatalytic Approaches to Chiral Amino Alcohol Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the synthesis of chiral β-amino alcohols, organocatalytic methods such as the Michael addition and the Henry (nitroaldol) reaction are particularly relevant as they can be used to construct the carbon skeleton with the desired stereochemistry.

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral primary β-amino alcohols, can produce γ-nitro carbonyl compounds which are precursors to β-amino alcohols. amanote.com The choice of the organocatalyst and the reaction conditions, such as temperature, can influence the enantioselectivity of the reaction, allowing for the synthesis of either enantiomer of the product.

The organocatalytic enantioselective Henry reaction, which is the addition of a nitroalkane to a carbonyl compound, is a powerful method for forming a carbon-carbon bond and creating a β-nitroalcohol. mdpi.com These intermediates can be readily reduced to the corresponding β-amino alcohols. A variety of organocatalysts, including chiral thioureas and cinchona alkaloid derivatives, have been effectively used in this reaction. researchgate.net

While direct organocatalytic routes to (3R)-3-aminobutan-1-ol are not extensively documented, these methodologies provide a versatile platform for the synthesis of its precursors with high stereocontrol. The subsequent chemical transformations to obtain the final product are often straightforward.

Recent Advances in Homogeneous and Heterogeneous Asymmetric Catalysis

The asymmetric synthesis of (3R)-3-aminobutan-1-ol from prochiral starting materials represents a highly efficient and atom-economical approach. Recent advancements have largely centered on biocatalysis, particularly the use of engineered (R)-selective transaminases. These enzymes catalyze the asymmetric amination of 4-hydroxy-2-butanone to directly yield the desired (R)-enantiomer with high selectivity.

Homogeneous catalysis using these soluble enzymes has been a primary focus. Researchers have successfully identified and engineered (R)-selective transaminases to overcome limitations such as poor substrate acceptance and low catalytic efficiency. nih.gov For instance, a novel transaminase from Actinobacteria sp. was utilized for the biosynthesis of (R)-3-aminobutan-1-ol. researchgate.net By optimizing reaction conditions and employing a fed-batch strategy for the substrate, 4-hydroxy-2-butanone, high conversion rates and excellent enantiomeric excess (99.9% ee) were achieved. researchgate.net The process demonstrates the potential for scalable and green production of the target compound. researchgate.net

A study involving a transaminase from Fodinicurvata sediminis (FsTA) employed enzyme engineering to enhance performance. nih.gov Through molecular docking and dynamics simulations, key amino acid residues were identified and mutated to improve substrate binding and catalytic efficiency. A resulting quadruple mutant variant (H30R/Y90F/V152K/Y156F) showed a nearly eight-fold increase in catalytic efficiency and significantly improved thermostability, making the biocatalyst more robust for industrial applications. nih.gov

While biocatalysis is prominent, other homogeneous catalysis methods include the hydrogenation of precursors like methyl (R)-3-aminobutanoate using expensive metal complexes, such as those containing ruthenium, which can be less viable for commercial-scale production. google.com

Heterogeneous asymmetric catalysis offers advantages in catalyst separation and reusability. umontreal.ca General advancements in this field involve immobilizing chiral catalysts, such as organocatalysts or metal complexes, onto solid supports like carbon nanotubes or silica. umontreal.canih.gov While specific applications of these advanced heterogeneous systems for (3R)-3-aminobutan-1-ol synthesis are not as extensively detailed as enzymatic routes, they represent a promising area for future development.

Table 1: Conversion Efficiency of (R)-3-aminobutan-1-ol Synthesis Using Actinobacteria sp. Transaminase researchgate.net

| Initial Substrate Concentration (mM of 4-hydroxy-2-butanone) | Conversion Rate (%) | Final Product Yield (g/L) | Enantiomeric Excess (ee, %) |

|---|

Diastereomeric Resolution Techniques for Enantiopurification of 3-aminobutan-1-ol

Classical resolution of a racemic mixture of 3-aminobutan-1-ol is a widely used and effective method for obtaining the enantiomerically pure (R)-form. This strategy involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.

Chiral Acid-Mediated Salt Formation (e.g., Mandelic Acid, Tartaric Acid)

The reaction of racemic 3-aminobutan-1-ol, a base, with a chiral acid results in the formation of diastereomeric salts. (S)-Mandelic acid is a particularly effective resolving agent for this purpose. google.comgoogle.com When racemic 3-aminobutan-1-ol is treated with (S)-mandelic acid, it forms two diastereomeric salts: ((R)-3-aminobutan-1-ol)-(S)-mandelate and ((S)-3-aminobutan-1-ol)-(S)-mandelate. These diastereomers exhibit different solubilities, allowing the less soluble ((R)-3-aminobutan-1-ol)-(S)-mandelate salt to be selectively crystallized from the solution. google.com After separation, the pure diastereomeric salt is treated with a base to liberate the free (R)-3-aminobutan-1-ol. google.com Tartaric acid has also been reported as a resolving agent for 3-aminobutan-1-ol. google.com

Rational Selection of Chiral Resolving Agents

The successful separation of enantiomers via diastereomeric salt formation hinges on the appropriate selection of the resolving agent. The ideal agent should be readily available, inexpensive, and optically pure. rsc.org Crucially, the agent must form diastereomeric salts with the racemate that have a significant difference in solubility in a given solvent system. wikipedia.org For the resolution of a basic compound like 3-aminobutan-1-ol, chiral acids such as mandelic acid and tartaric acid are suitable choices. libretexts.org The selection process often involves screening several potential agents to find one that provides a crystalline, easily separable salt with the desired enantiomer, while the salt of the undesired enantiomer remains dissolved in the mother liquor. wikipedia.org The efficiency of the resolution is maximized when one diastereomer has low solubility and the other has very high solubility, enabling high recovery and purity of the target enantiomer. google.com

Crystallization Parameters and Efficiency of Enantiomeric Separation

The efficiency of enantiomeric separation is highly dependent on the crystallization parameters. Key factors include the choice of solvent, temperature, and concentration. For the resolution of racemic 3-aminobutan-1-ol with (S)-mandelic acid, a mixture of isopropanol and a small amount of water has been shown to be an effective solvent system. google.com

The process typically involves heating the reaction mixture to dissolve the components completely, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt, ((R)-3-aminobutan-1-ol)-(S)-mandelate. google.com The initial optical purity of the crystallized salt can be significantly enhanced through subsequent recrystallization steps. Each recrystallization step further purifies the diastereomeric salt, leading to a higher enantiomeric excess (ee) of the final product. For example, an initial crystallization yielded the target salt with 88.4% ee, which was improved to 98.5% ee after one recrystallization, and ultimately to 99.6% ee after a second recrystallization in an isopropanol/water mixture. google.com

Table 2: Efficiency of Enantiomeric Separation of (R)-3-aminobutan-1-ol via Recrystallization google.com

| Purification Step | Solvent System | Enantiomeric Excess (ee, %) of (R)-3-aminobutan-1-ol |

|---|

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. This method is widely applied to the synthesis of chiral amino alcohols. While asymmetric synthesis from a prochiral ketone is the more commonly cited enzymatic route for (3R)-3-aminobutan-1-ol, the enzymes used, such as transaminases or acylases, are classic tools for kinetic resolution. In a hypothetical kinetic resolution of racemic 3-aminobutan-1-ol, an (S)-selective enzyme could be used to selectively acylate or otherwise modify the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its recovery.

Chromatographic Resolution for High Enantiomeric Purity

For analytical and preparative-scale separation of enantiomers, chiral chromatography is a powerful tool. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) can achieve high levels of enantiomeric purity. google.com However, the direct analysis of small, polar molecules like 3-aminobutan-1-ol can be challenging due to the lack of a suitable chromophore for UV detection and weak interactions with the CSP. vcu.edu

To overcome these issues, derivatization of the amino alcohol is often employed. The amine or alcohol group is reacted with a reagent to introduce a bulky, UV-active group, which enhances both detectability and chiral recognition by the CSP. vcu.edugoogle.com For example, (R)-3-aminobutan-1-ol has been successfully analyzed after derivatization with benzyl chloroformate (Cbz-Cl), followed by separation using chiral Supercritical Fluid Chromatography (SFC) on a ChiralPak IB-N5 column. vcu.edu Another patented method involves derivatization with (R)-(+)-1-phenylethanesulfonyl chloride and subsequent analysis via HPLC on a standard C18 column, where the diastereomeric derivatives are separated. google.com These methods are crucial for accurately determining the enantiomeric excess of synthesized or resolved samples.

Chiral Pool Synthesis and Chiral Auxiliary Strategies

The generation of a specific stereoisomer like (3R)-3-aminobutan-1-ol relies heavily on methods that can precisely control the three-dimensional arrangement of atoms. Chiral pool synthesis and the use of chiral auxiliaries are two prominent strategies employed to achieve this control.

Derivation from Natural Chiral Precursors

Chiral pool synthesis is a highly efficient strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.org This approach circumvents the need for creating a chiral center from an achiral precursor, as the chirality is already embedded in the starting material. wikipedia.org For the synthesis of (3R)-3-aminobutan-1-ol, a common and effective precursor is (R)-3-aminobutanoic acid, also known as (R)-β-aminobutyric acid. vcu.edugoogle.com

This natural amino acid provides the necessary carbon skeleton and the correct stereochemistry at the C3 position. The synthesis then becomes a matter of chemically modifying the functional groups, primarily reducing the carboxylic acid group to a primary alcohol.

One direct approach involves the one-step reduction of (R)-3-aminobutanoic acid using a reducing agent like sodium aluminum hydride. vcu.edu A more elaborate, multi-step synthesis starting from the same precursor has also been detailed, which involves the following sequence:

Esterification : The carboxylic acid is first converted to its methyl ester, for example, by reacting it with methanol and thionyl chloride. google.com

Amino Group Protection : The amino group is protected to prevent it from interfering with subsequent reduction steps. This can be achieved using protecting groups like benzoyl chloride or benzyl chloroformate. vcu.edugoogle.com

Reduction : The protected amino ester is then reduced to the corresponding alcohol. Reagents such as lithium borohydride can be used for this transformation. google.com

Deprotection : The final step involves the removal of the protecting group to yield the desired (3R)-3-aminobutan-1-ol. google.com

This chiral pool approach is advantageous because the starting material is readily available and the chirality is preserved throughout the reaction sequence. wikipedia.org

Application of External Chiral Auxiliaries in Reaction Pathways

An alternative to using a chiral starting material is the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing amino alcohols, chiral auxiliaries like pseudoephedrine or Evans oxazolidinones are commonly employed. nih.gov The general process involves:

Attaching an achiral substrate to the chiral auxiliary.

Performing a diastereoselective reaction, where the auxiliary sterically hinders one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. uvic.ca

Cleaving the auxiliary to release the enantiomerically enriched product. uvic.ca

While specific examples detailing the use of a particular external auxiliary for the synthesis of (3R)-3-aminobutan-1-ol are less common in the provided literature than chiral pool methods, the strategy remains a fundamental and powerful tool in asymmetric synthesis. vcu.eduresearchgate.net The effectiveness of this method is contingent on high diastereoselectivity in the key bond-forming step and the ease of removing the auxiliary without causing racemization.

Comprehensive Evaluation of Synthetic Pathways for (3R)-3-aminobutan-1-ol

The selection of a synthetic route for industrial-scale production depends on a rigorous evaluation of its efficiency, scalability, and environmental impact.

Assessment of Enantiomeric Excess, Diastereomeric Excess, and Overall Yield

The synthesis starting from (R)-3-aminobutyric acid demonstrates excellent results. A one-step reduction process provides the final product in 61-67% isolated yield with an optical purity of 100% ee. vcu.edu A multi-step patented process, also starting from (R)-3-aminobutyric acid, reports exceptionally high yields and enantiomeric excess at each stage, consistently achieving an ee of 99.9%. google.com

The table below summarizes the performance metrics for a multi-step synthesis pathway.

| Step | Reaction | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |

| 1 | Esterification of (R)-3-aminobutyric acid | 98.5% | 99.7% | 99.9% |

| 2 | Amino Protection (Benzoyl) | 92.6% | 99.5% | 99.9% |

| 3 | Reduction of Ester | 90.5% | 98.6% | 99.9% |

| 4 | Deprotection (Hydrolysis) | 97.5% | 99.8% | 99.9% |

Data sourced from patent CN110683960A. google.com

These figures highlight the robustness of the chiral pool strategy, where the inherent chirality of the starting material is effectively transferred to the final product with minimal loss of optical purity.

Process Intensification and Scalability for Industrial Production

Scaling a synthesis from the laboratory to industrial production introduces numerous challenges, including cost, safety, and throughput. (3R)-3-aminobutan-1-ol is a significant cost driver in the production of pharmaceuticals like dolutegravir, with market prices reported in the range of 345/kg. vcu.edu

To address this, process intensification focuses on developing routes that are more efficient and economical. Key considerations include:

Cost of Raw Materials : The synthesis from (R)-3-aminobutyric acid is advantageous due to the relatively low cost of this starting material. google.com

Reagent Selection : Replacing expensive reagents with cheaper alternatives is crucial. For instance, using sodium aluminum hydride instead of the more costly lithium aluminum hydride (LAH) can dramatically reduce production costs. vcu.edu

Number of Steps : Multi-step processes can be less suitable for commercial production. google.com Simpler, one-step conversions or enzymatic processes are often preferred. vcu.edugoogle.com

Purification : Small, chiral alcohols can be difficult to purify due to their low boiling points, necessitating efficient and scalable purification methods. vcu.edu

Processes like the one-step reduction of (R)-3-aminobutanoic acid are designed with scalability in mind, aiming to produce the final compound at a significantly lower cost than currently available. vcu.edu

Sustainability Metrics and Green Chemistry Principles in Synthesis

Modern pharmaceutical manufacturing places a strong emphasis on green chemistry to minimize environmental impact. nih.gov The synthesis of (3R)-3-aminobutan-1-ol has been approached through the lens of sustainability.

A prominent green strategy is the use of biocatalysis. An enzymatic process utilizing a transaminase enzyme to convert 4-hydroxybutan-2-one into enantiomerically pure (R)-3-aminobutan-1-ol has been developed. google.com This method is described as simple, industrially viable, and environmentally friendly. google.com The advantages of such enzymatic routes include:

High Selectivity : Enzymes often provide exceptional enantioselectivity, yielding products with very high ee.

Mild Reaction Conditions : Biocatalytic reactions typically occur in water at ambient temperature and pressure, reducing energy consumption.

Reduced Waste : They avoid the use of expensive and often toxic heavy metal catalysts (like ruthenium, which has been used in other routes) or stoichiometric chiral reagents. google.com

Biodegradability : Enzymes are biodegradable, making them an eco-friendly choice.

Analytical Methodologies for Stereochemical Purity and Structural Elucidation of 3r 3 Aminobutan 1 Ol Hydrochloride

Chiral Chromatography for Enantiomeric Purity Assessment

Direct chiral analysis of (3R)-3-aminobutan-1-ol hydrochloride presents significant challenges. The molecule's small, featureless structure and lack of a strong chromophore make direct detection by UV-based HPLC difficult and limit the potential for enantioselective interactions with many chiral stationary phases vcu.edu. Consequently, analytical strategies almost invariably involve derivatization to introduce a detectable moiety and enhance the structural features required for chiral recognition.

Chiral HPLC and the related technique, Supercritical Fluid Chromatography (SFC), are powerful tools for separating enantiomers. The direct approach, where enantiomers are separated on a chiral stationary phase (CSP), is the most common method chromatographyonline.comeijppr.com. The development of a robust method hinges on the careful selection of the CSP and mobile phase, often in conjunction with a pre-column derivatization step to make the analyte detectable and improve separation.

The choice of the chiral stationary phase is the most critical factor for achieving enantiomeric separation yakhak.org. CSPs function by creating a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to separation eijppr.comregistech.com. The most successful and broadly applicable CSPs fall into several major categories, with polysaccharide-based and cyclodextrin-based phases being particularly prominent. eijppr.comnih.govcsfarmacie.cz

Polysaccharide-Based CSPs : These phases, typically derived from cellulose or amylose coated or bonded to a silica support, are known for their broad enantiorecognition capabilities eijppr.comnih.govcsfarmacie.cz. Derivatives such as tris(3,5-dimethylphenylcarbamate) on both cellulose (Chiralcel® OD) and amylose (Chiralpak® AD) are widely used yakhak.org. For the analysis of derivatized (3R)-3-aminobutan-1-ol, a ChiralPak IB-N5 column, which is a polysaccharide-based CSP, has been successfully employed in chiral SFC vcu.edu. The selection of the mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing the interactions—such as π-π interactions, hydrogen bonding, and dipole-dipole interactions—that govern chiral recognition sigmaaldrich.com.

Cyclodextrin-Based CSPs : Cyclodextrins (CDs) are chiral, bucket-shaped oligosaccharides capable of forming inclusion complexes with guest molecules that fit into their hydrophobic cavity csfarmacie.czchiralpedia.commdpi.com. Chiral recognition is achieved through interactions between the analyte and the hydroxyl groups at the rim of the CD cavity chiralpedia.com. Native and derivatized β-cyclodextrins are the most commonly used for HPLC CSPs mdpi.comnih.gov. These columns are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes chromatographyonline.comchiralpedia.com.

To overcome the lack of a UV chromophore in (3R)-3-aminobutan-1-ol, pre-column derivatization is an essential step for HPLC-based analysis. vcu.eduresearchgate.netmdpi.comnih.govacademicjournals.org. The derivatizing agent reacts with the amino or hydroxyl group to attach a chromophoric tag, making the resulting derivative detectable by UV or fluorescence detectors.

CBZ-Derivatization : A successful strategy involves derivatizing the amino group of (3R)-3-aminobutan-1-ol with benzyl chloroformate (CBZ-Cl). This reaction introduces a carbamate linkage with a strongly UV-active phenyl group. The CBZ-derivatized product can then be effectively separated and quantified using chiral chromatography. In one documented method, the CBZ-derivatized aminobutanol was analyzed by chiral SFC, which uses supercritical CO2 as the main mobile phase component, on a polysaccharide-based column. This method allowed for clear separation of the (R) and (S) enantiomers vcu.edu.

| Parameter | Condition |

|---|---|

| Compound | CBZ-derivatized (3R)-3-aminobutan-1-ol |

| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |

| Mobile Phase | 10% Isopropanol in CO2 |

| Flow Rate | 3 mL/min |

| Retention Time (R-enantiomer) | 3.1 minutes |

| Retention Time (S-enantiomer) | 3.6 minutes |

Other Derivatization Reagents : Various other reagents can be employed. Patents describe the use of (R)-alpha-methyl-2-naphthyl acetyl chloride google.com and (R)-(+)-1-phenyl ethyl sulfonyl chloride google.com to create diastereomeric derivatives that can be separated on standard achiral reversed-phase columns like a C18. While this is an indirect method of chiral analysis, it is an effective alternative to using expensive chiral columns. Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) are also commonly used for the chiral derivatization of amino compounds.

Chiral GC is a highly sensitive and efficient technique for the separation of enantiomers, provided the analytes are volatile and thermally stable sigmaaldrich.comresearchgate.netyoutube.com. For polar molecules like (3R)-3-aminobutan-1-ol, derivatization is mandatory to increase volatility and reduce polarity, preventing unwanted interactions with the column sigmaaldrich.comyoutube.com.

Cyclodextrin-based CSPs are the most widely used and successful columns for chiral separations in gas chromatography gcms.cz. These phases typically consist of derivatized cyclodextrins dissolved in a polysiloxane polymer coated onto a fused silica capillary column. The separation mechanism involves the formation of temporary inclusion complexes between the derivatized analyte and the cyclodextrin selector gcms.cz. While an initial attempt to separate underivatized 3-aminobutan-1-ol on a chiral GC cyclodextrin column was reported as unsuccessful, these columns are highly effective for the analysis of suitable volatile derivatives vcu.edu. The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) on the column is crucial for achieving selectivity for a given pair of enantiomers gcms.czresearchgate.net.

The goal of derivatization for GC is to convert the polar -NH2 and -OH groups into less polar, more volatile functional groups sigmaaldrich.comyoutube.com. This is typically achieved through acylation or silylation.

Acylation : This involves reacting the analyte with an acylating agent, such as an acid anhydride or acyl halide. Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this purpose. It reacts with both the amine and alcohol groups of 3-aminobutan-1-ol to form stable, highly volatile N,O-bis(trifluoroacetyl) derivatives. These fluorinated derivatives are also highly responsive to electron capture detectors (ECD), though flame ionization detection (FID) and mass spectrometry (MS) are more commonly used researchgate.net. Care must be taken during derivatization, as harsh conditions (e.g., high temperatures, acidic environment) can sometimes lead to racemization, which would result in an inaccurate assessment of enantiomeric purity researchgate.net.

Silylation : This technique replaces active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.comyoutube.com. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silylated derivatives are significantly more volatile and less polar, making them ideal for GC analysis sigmaaldrich.com.

The derivatized samples can be analyzed by GC-FID for quantification or by GC-MS for both quantification and structural confirmation based on the fragmentation patterns of the enantiomers vcu.eduresearchgate.net.

| Technique | Reagent Example | Derivative Formed | Purpose |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | N,O-bis(trifluoroacetyl) derivative | Increases volatility and thermal stability |

| Silylation | MTBSTFA | TBDMS derivative | Increases volatility, reduces polarity |

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the chiral separation of pharmaceutical compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). chempartner.comchromatographyonline.com For a small, polar molecule like (3R)-3-aminobutan-1-ol, SFC provides faster analysis times, reduced solvent consumption, and higher efficiency. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, enabling high flow rates and rapid column equilibration without sacrificing resolution. chempartner.comselvita.com

The enantioselective separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases being the most common due to their broad applicability and robustness. chromatographyonline.com For chiral primary amines, achieving optimal separation often requires the addition of modifiers and additives to the mobile phase. chromatographyonline.com A typical mobile phase for separating (3R)-3-aminobutan-1-ol from its (S)-enantiomer would consist of supercritical CO2 and an alcohol co-solvent, such as methanol or ethanol, to modify the polarity. chromatographyonline.compharmtech.com Furthermore, acidic and basic additives are crucial for improving peak shape and selectivity. A combination of trifluoroacetic acid (TFA) and an amine like triethylamine (TEA) is often used to ensure the analyte is ionized, which enhances its interaction with the chiral selector while improving mass transfer kinetics for sharper peaks. chromatographyonline.com This combination of speed and high-resolution power makes SFC an indispensable tool for determining the enantiomeric purity of this compound in both research and quality control settings. americanpharmaceuticalreview.com

Interactive Table: Typical SFC Parameters for Chiral Amine Separation

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomeric discrimination. chromatographyonline.comnih.gov |

| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., 5-40% Methanol) | Elutes the polar analyte from the column; co-solvent percentage is optimized for retention and resolution. |

| Additives | Acid/Base combination (e.g., 0.3% TFA / 0.2% TEA in co-solvent) | Improves peak shape and enhances chiral recognition for amine compounds. chromatographyonline.com |

| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, leading to faster analysis. chempartner.com |

| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state, ensuring optimal chromatographic properties. |

| Column Temperature | 35-45 °C | Affects mobile phase density and interaction kinetics, optimized for best separation. |

| Detection | UV Detector (after derivatization) or Mass Spectrometer (MS) | Quantifies the separated enantiomers. MS detection is readily compatible with SFC. nih.gov |

**3.2. Spectroscopic Techniques for Characterization

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For (3R)-3-aminobutan-1-ol, ¹H and ¹³C NMR spectra are used to confirm the carbon skeleton and the position of the amino and hydroxyl groups.

Confirming the relative and absolute stereochemistry of a flexible, acyclic molecule like this can be challenging with standard 1D NMR alone. rsc.org Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY), are employed for this purpose. wikipedia.orgacdlabs.com These experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. intermediateorgchemistry.co.uk By analyzing the NOE interactions, the preferred conformation of the molecule in solution can be inferred, which in turn can help confirm the relative stereochemistry of the chiral center. intermediateorgchemistry.co.ukresearchgate.net

For unambiguous assignment, the data is often compared against spectra of known stereoisomers or with computationally predicted spectra. rsc.orgresearchgate.net In some cases, the molecule may be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers, which will exhibit distinct and more easily distinguishable chemical shifts in the NMR spectrum, allowing for straightforward stereochemical confirmation. wikipedia.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-3-aminobutan-1-ol (Free Base)

| Nucleus | Position | Predicted Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | H1 (-CH₂) | 3.5 - 3.7 | Triplet (t) | Protons on the carbon bearing the hydroxyl group. |

| ¹H | H2 (-CH₂) | 1.5 - 1.7 | Multiplet (m) | Methylene protons adjacent to the chiral center. |

| ¹H | H3 (-CH) | 2.9 - 3.2 | Multiplet (m) | Methine proton at the chiral center, attached to the amino group. |

| ¹H | H4 (-CH₃) | 1.0 - 1.2 | Doublet (d) | Methyl protons attached to the chiral center. |

| ¹³C | C1 (-CH₂OH) | ~60 | - | Carbon bearing the hydroxyl group. |

| ¹³C | C2 (-CH₂) | ~40 | - | Methylene carbon. |

| ¹³C | C3 (-CHNH₂) | ~48 | - | Chiral carbon bearing the amino group. |

| ¹³C | C4 (-CH₃) | ~23 | - | Methyl carbon. |

Note: Actual chemical shifts for the hydrochloride salt in a specific solvent may vary.

Mass spectrometry (MS) is used to confirm the molecular weight and gain structural information through analysis of fragmentation patterns. For (3R)-3-aminobutan-1-ol, the expected monoisotopic mass of the free base is 89.084 Da. nih.gov In MS analysis, the molecule is ionized, commonly forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 90.091.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Amino alcohols like this typically undergo characteristic fragmentation, such as the loss of a water molecule ([M-H₂O]⁺), which is often a dominant fragment. vcu.edu Other potential fragmentations include cleavage alpha to the nitrogen or oxygen atoms, leading to smaller, stable charged fragments that are indicative of the core structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is exceptionally useful for assessing the purity and confirming the identity of volatile compounds like (R)-3-aminobutan-1-ol. vcu.edu In a typical analysis, the sample is injected into the GC, where different components are separated based on their boiling points and interactions with the column's stationary phase. This effectively separates the main compound from volatile impurities or residual solvents. mdpi.comnih.gov

As each component elutes from the GC column, it enters the mass spectrometer, which serves as the detector. irjet.net The MS generates a mass spectrum for each eluting peak. For the main peak, the resulting spectrum is compared to a reference library or known standard to confirm its identity as (R)-3-aminobutan-1-ol. vcu.edu The mass spectrum will show the molecular ion and characteristic fragments, while the chromatogram will indicate the absence of other compounds, thereby confirming the sample's purity. vcu.edu

Interactive Table: Illustrative GC-MS Method Parameters

| Parameter | Example Condition | Purpose |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on volatility and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | Initial 60°C, ramp at 10°C/min to 240°C, hold for 5 min | Controlled temperature increase to elute compounds in order of their boiling points. irjet.net |

| MS Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Range | m/z 35-200 | Scans for ions within the expected mass range of the analyte and its fragments. |

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information on the stereochemistry of a molecule. daveadamslab.com Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. For (3R)-3-aminobutan-1-ol, this measurement provides a fundamental confirmation of the enantiomeric identity and purity. A specific rotation value that is negative confirms the presence of the (R)-enantiomer (levorotatory), and the magnitude of the rotation is proportional to the enantiomeric excess.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. daveadamslab.com While optical rotation is a single value, CD provides a full spectrum over a range of wavelengths, offering more detailed structural information about the chiral center's environment. utexas.edu For simple amines and alcohols that lack a strong chromophore in the accessible UV-Vis region, the intrinsic CD signals can be weak. In such cases, derivatization of the amine with a chromophoric reagent can be employed to induce a strong CD signal, often an exciton-coupled signal, which is highly sensitive to the absolute configuration of the chiral center. nsf.gov This makes CD a powerful tool for unambiguous stereochemical assignment. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Quality Control and In-Process Analytical Techniques

Ensuring the consistent quality of this compound requires robust quality control (QC) and the implementation of in-process analytical techniques, often guided by Process Analytical Technology (PAT) principles. nih.gov PAT involves the real-time monitoring of critical process parameters and quality attributes to ensure the final product meets specifications. americanpharmaceuticalreview.com

During the synthesis of (3R)-3-aminobutan-1-ol, in-process controls are crucial for monitoring reaction progress, the formation of intermediates, and the consumption of starting materials. vcu.edu Techniques like GC-MS or GC-FID (Flame Ionization Detection) can be used at-line or on-line to provide rapid analysis of reaction mixtures. vcu.eduresearchgate.net This real-time data allows for precise control over reaction conditions, helping to maximize yield and minimize impurity formation. americanpharmaceuticalreview.com

For the final release of this compound, a comprehensive suite of analytical tests is performed as part of the quality control protocol. This typically includes:

Identification: Confirmed using NMR and MS to ensure the correct chemical structure.

Purity: Assessed by GC-MS or HPLC to quantify any chemical impurities.

Enantiomeric Purity: Determined with high precision using a validated chiral SFC method to ensure the correct stereoisomer is present and to quantify the unwanted enantiomer.

Assay: A quantitative analysis (e.g., by titration or chromatography) to determine the exact strength or content of the active substance.

This combination of in-process monitoring and final product testing ensures that every batch of this compound is of high quality, with the correct structure, stereochemistry, and purity required for its intended use.

Strategic Applications of 3r 3 Aminobutan 1 Ol Hydrochloride As a Chiral Building Block

Critical Intermediate in Pharmaceutical Synthesis

The precise stereochemistry of (3R)-3-aminobutan-1-ol hydrochloride is fundamental to its role as a chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into larger molecular frameworks, imparting the necessary chirality that is often essential for biological activity.

Key Precursor for HIV Integrase Inhibitors (e.g., Dolutegravir)

(3R)-3-aminobutan-1-ol is a key raw material in the production of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. alfa-chemistry.comnih.gov The synthesis of Dolutegravir involves the diastereoselective cyclization of an aldehyde intermediate with (3R)-3-aminobutan-1-ol to form the core tricyclic structure of the drug. researchgate.net This specific enantiomer is crucial for the drug's efficacy and safety profile.

| Method | Starting Material | Key Reagent/Catalyst | Purity Achieved | Reference |

| Enzymatic Process | 4-hydroxybutan-2-one | R-selective transaminase enzyme | >99.5% chiral purity | frontiersin.orggoogle.com |

| Chemical Reduction | (R)-3-aminobutanoic acid | Sodium aluminum hydride | 96-99% purity, 100% optical purity | vcu.educhembk.com |

| Hydrogenation | Methyl (R)-3-aminobutanoate | Ruthenium complex | High | frontiersin.orggoogleapis.com |

| Chiral Resolution | Racemic 3-aminobutan-1-ol | (S)-mandelic acid or Tartaric acid | High optical purity | frontiersin.orggoogleapis.com |

Synthetic Pathways to Other Chiral Drugs and Active Pharmaceutical Ingredients (APIs)

Beyond its critical role in Dolutegravir, (3R)-3-aminobutan-1-ol serves as a versatile chiral intermediate for other important pharmaceuticals. chemicalbook.com Its structural motif is incorporated into various classes of drugs where specific stereochemistry is a prerequisite for therapeutic action. The chiral nature of (3R)-3-aminobutan-1-ol is essential for the biological activity of these compounds. google.com

Notable examples include:

Penicillium Antibiotics: This class of antibacterial agents often features complex chiral structures, and (3R)-3-aminobutan-1-ol can serve as a precursor for building specific stereocenters within the molecule. chembk.comchemicalbook.com

Anti-tumor Drugs: The compound is an important intermediate in the synthesis of the anti-cancer agent 4-methylcyclophosphamide, where the stereochemistry influences the drug's efficacy and metabolic pathway. chembk.comchemicalbook.com

| Drug Class | Specific API Example | Role of (3R)-3-aminobutan-1-ol |

| Antibiotics | Penicillium derivatives | Chiral precursor for stereocenter construction |

| Anti-tumor Agents | 4-methylcyclophosphamide | Key intermediate for chiral framework |

Design and Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions

The β-amino alcohol framework is a privileged structure for creating chiral ligands and catalysts used in asymmetric synthesis. westlake.edu.cn These ligands can coordinate with metal centers to form catalysts that facilitate enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. alfa-chemistry.comrsc.org (3R)-3-aminobutan-1-ol and similar chiral amino alcohols are valuable building blocks for these ligands because their two functional groups (amine and hydroxyl) can chelate to a metal, creating a rigid and well-defined chiral environment around the catalytic site. alfa-chemistry.comchemrxiv.org

Research has demonstrated the use of chiral amino alcohols in various catalytic systems:

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes: Chiral amino alcohols have been used as catalysts to achieve high enantioselectivity in the addition of diethylzinc to aldehydes, producing chiral secondary alcohols. researchgate.net

Asymmetric Reduction of Ketones: Reagents prepared from borane (B79455) and chiral amino alcohols have been successfully used for the enantioselective reduction of a wide range of ketones. rsc.org

Metal Complex Catalysis: Chiral amines and amino alcohols are employed as ligands in metal-complex catalysis, highlighting their broad utility in asymmetric transformations. mdpi.com

The ability to synthesize these ligands from readily available precursors like (3R)-3-aminobutan-1-ol is crucial for the advancement of asymmetric catalysis. westlake.edu.cn

Utility in Agrochemical Production

The chiral β-amino alcohol scaffold, of which (3R)-3-aminobutan-1-ol is a prime example, is increasingly prevalent in the development of modern agrochemicals. westlake.edu.cn Chirality plays a critical role in the efficacy and environmental safety of pesticides, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or have undesirable effects.

The use of β-amino alcohols has been explored in the synthesis of various active compounds:

Insecticidal Agents: The β-amino alcohol functional group is a component in the synthesis of potential insecticidal agents. For instance, derivatives have been prepared and tested for their biological activity against insect cells. nih.gov

Plant Bactericides: In the search for new pesticides, ferulic acid derivatives incorporating a β-amino alcohol structure have been designed and synthesized. Bioassays of these compounds have shown promising activity against plant pathogens like Xanthomonas oryzae pv. oryzae. nih.gov

The modular synthesis of these complex molecules often relies on chiral building blocks like (3R)-3-aminobutan-1-ol to introduce the required stereocenters efficiently.

Development in Advanced Materials Science

While the primary application of this compound is in pharmaceutical and fine chemical synthesis, the unique properties of chiral amino alcohols suggest potential utility in the field of advanced materials science. researchgate.net

Chirality in Polymer and Supramolecular Chemistry

Chirality is a key element in designing advanced materials with unique optical, electronic, and recognition properties. Chiral building blocks can be incorporated into polymers or supramolecular assemblies to impart chirality to the macroscopic material.

Although specific applications of (3R)-3-aminobutan-1-ol in this area are not yet widely documented, its structure offers significant potential:

Supramolecular Assembly: The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and an acceptor (nitrogen and oxygen lone pairs) makes (3R)-3-aminobutan-1-ol an ideal candidate for building ordered supramolecular structures. These non-covalent interactions could be used to direct the formation of chiral gels, liquid crystals, or other complex architectures.

Chiral Recognition and Sensing: The defined stereochemistry of the molecule could be exploited in materials designed for chiral recognition. For example, it could be incorporated into a polymer matrix or a surface to create a material that selectively binds to one enantiomer of another chiral molecule. This has applications in chiral separations and optical sensing. researchgate.net The interaction of chiral amino alcohols with other molecules can induce strong chiroptical signals, which is a foundational principle for developing advanced sensor materials. researchgate.net

Applications in Functional Materials

The intrinsic chirality and bifunctional nature (possessing both an amino and a hydroxyl group) of (3R)-3-aminobutan-1-ol suggest its potential as a valuable component in the synthesis of advanced functional materials. While specific, widespread applications in this domain are not yet extensively documented, its structural characteristics align with the requirements for creating materials with unique optical, chemical, and physical properties.

Chiral Dopants for Liquid Crystals: Cholesteric, or chiral nematic, liquid crystals (LCs) are of great interest for display technologies due to their unique chiroptical properties. beilstein-journals.org These materials can be formulated by introducing a small amount of a chiral compound, known as a chiral dopant, into an achiral nematic liquid crystal host. beilstein-journals.orgsigmaaldrich.com The dopant's chirality is transferred throughout the material, inducing a helical structure in the nematic phase. mdpi.com The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). beilstein-journals.org Molecules like (3R)-3-aminobutan-1-ol, possessing a defined stereocenter, are foundational for creating new chiral dopants. By chemically modifying its hydroxyl or amino groups to incorporate mesogenic (liquid crystal-like) structures, it is conceivable to synthesize novel dopants. The specific stereochemistry of the (3R) center would directly influence the helical twist direction (left- or right-handed) of the resulting cholesteric liquid crystal. nih.gov

Building Blocks for Chiral Polymers: Chiral polymers have garnered significant attention for applications ranging from enantioselective separation and asymmetric catalysis to chiroptical devices. The synthesis of these polymers often relies on the availability of enantiomerically pure monomers. (3R)-3-aminobutan-1-ol can serve as such a monomer. For instance, a novel vinyl monomer bearing lysine (B10760008) was synthesized and polymerized to create a chiral polymer used for the kinetic resolution of racemic amino acids. rsc.org Similarly, the amino and hydroxyl groups of (3R)-3-aminobutan-1-ol could be functionalized to introduce polymerizable moieties (e.g., vinyl or acrylate (B77674) groups). The resulting chiral polymers would have stereocenters regularly arranged along the polymer backbone, which could be exploited for creating chiral stationary phases for chromatography or as catalysts in asymmetric synthesis.

Components for Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Introducing functionality, such as amino groups, into the organic linkers can create MOFs with tailored properties for applications like gas separation and heterogeneous catalysis. nih.govresearchgate.net The amino group of (3R)-3-aminobutan-1-ol could be incorporated into organic linker molecules prior to MOF synthesis. This would result in a chiral, amino-functionalized MOF. Such materials could serve as versatile solid catalysts, for example in the Henry reaction, where the basicity of the amine and the chirality of the framework could cooperatively promote enantioselective transformations. mdpi.com

Table 1: Potential Applications of (3R)-3-aminobutan-1-ol in Functional Materials

| Material Class | Potential Role of (3R)-3-aminobutan-1-ol | Resulting Property/Application |

|---|---|---|

| Liquid Crystals | Precursor for Chiral Dopants | Induction of helical structure in nematic LCs for optical displays. beilstein-journals.orgsigmaaldrich.com |

| Chiral Polymers | Enantiopure Monomer Source | Creation of materials for enantioselective separations and asymmetric catalysis. rsc.org |

| Metal-Organic Frameworks (MOFs) | Functional component for organic linkers | Development of chiral, heterogeneous catalysts for stereoselective reactions. nih.govmdpi.com |

Broader Significance in Fine Chemical Manufacturing

This compound is a quintessential example of a chiral building block, a class of molecules of immense importance in the fine chemical and pharmaceutical industries. Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of complex target molecules, particularly pharmaceuticals, where specific stereoisomers are required for therapeutic efficacy. The use of such building blocks is a cornerstone of asymmetric synthesis, a strategy that avoids the formation of unwanted stereoisomers, leading to more efficient, economical, and environmentally friendly manufacturing processes.

The primary significance of (3R)-3-aminobutan-1-ol lies in its role as a key raw material for the production of high-value active pharmaceutical ingredients (APIs). vcu.edu Its most prominent application is in the synthesis of Dolutegravir, a critical integrase inhibitor for the treatment of HIV. vcu.eduhsppharma.com The precise stereochemistry of the (3R)-3-aminobutan-1-ol fragment is transferred to the final drug molecule, which is essential for its biological activity. google.com

Table 2: Significance of (3R)-3-aminobutan-1-ol in Fine Chemical Manufacturing

| Aspect of Significance | Details | Primary Example |

|---|---|---|

| Role in Synthesis | Key chiral building block providing a specific stereocenter. | Intermediate in the synthesis of the HIV drug Dolutegravir. hsppharma.com |

| Economic Impact | Represents a significant portion (~30%) of the raw material cost for certain APIs. vcu.edu | Dolutegravir manufacturing. vcu.edu |

| Manufacturing Focus | Development of efficient, low-cost, and scalable synthetic routes. vcu.edugoogle.com | Enzymatic synthesis from 4-hydroxy-2-butanone; chemical reduction of (R)-3-aminobutanoic acid. vcu.edunih.gov |

| Purity Requirements | High chemical and enantiomeric purity (>99%) is essential for pharmaceutical applications. google.comgoogle.com | Production of enantiomerically pure APIs. google.com |

Computational Chemistry and Theoretical Investigations on 3r 3 Aminobutan 1 Ol Systems

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of (3R)-3-aminobutan-1-ol is fundamental to understanding its interactions and reactivity. The molecule possesses two rotatable bonds in its backbone (C-C bonds), allowing it to adopt various spatial arrangements or conformers. The relative energies of these conformers are influenced by steric hindrance, intramolecular hydrogen bonding between the amino and hydroxyl groups, and solvent effects.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of (3R)-3-aminobutan-1-ol and its derivatives in different environments, such as in solution or interacting with other molecules. nsf.gov These simulations track the movements of atoms over time, providing a detailed picture of conformational flexibility and intermolecular interactions. For instance, MD simulations have been instrumental in investigating the mechanisms of chiral recognition. nih.govfigshare.com In such studies, the enantiomers of a chiral compound are simulated in the presence of a chiral selector, like an amino acid-based molecular micelle, to observe differences in binding affinity and orientation. nsf.govfigshare.com

Key findings from these simulations often highlight the importance of specific interactions in achieving chiral discrimination. figshare.com Factors such as intermolecular hydrogen bonding, solvent-accessible surface area, and the specific binding pockets of a selector molecule are analyzed to understand why one enantiomer binds more favorably than the other. nsf.govnih.gov

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of solvent molecules in the simulation box. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

Quantum Chemical Studies of Reactivity and Selectivity in Chiral Transformations

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model chemical reactions. These studies are crucial for understanding the reactivity of (3R)-3-aminobutan-1-ol and predicting the stereochemical outcome of chiral transformations.

By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates and selectivity. For example, theoretical investigations can elucidate why a particular catalyst favors the formation of one stereoisomer over another in an asymmetric synthesis.

Computational studies have been used to explore the chiral transition process of amino acids, which share functional groups with (3R)-3-aminobutan-1-ol. nih.gov These studies reveal that the environment, such as confinement within a nanotube, can significantly lower the energy barrier for chiral inversion compared to the isolated molecule in the gas phase. nih.gov This highlights the profound impact of the reaction environment on the stereochemical stability and transformation of chiral molecules.

| System | Transformation | Calculated Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| α-Alanine (isolated) | Chirality Conversion | ~32.0 | DFT |

| α-Alanine (in BNNT) | Chirality Conversion | ~16.4 | DFT |

| α-methylthioethyl anion | Inversion of pyramidal center | 1.1 | Ab initio |

| α-methylthioethyl anion | Rotation around C-S bond | 10.9 | Ab initio |

Enzyme Active Site Modeling and Substrate Docking in Biocatalysis

Biocatalysis has emerged as a powerful and environmentally friendly method for synthesizing enantiomerically pure compounds like (3R)-3-aminobutan-1-ol. nih.govresearchgate.net Computational modeling plays a vital role in understanding and engineering enzymes for improved activity and selectivity. nih.gov

Enzyme active site modeling involves creating a three-dimensional representation of the enzyme's catalytic center. nih.govresearchgate.net This can be done through homology modeling if the structure of a similar enzyme is known. Substrate docking is a computational technique used to predict the preferred binding mode of a substrate, such as a precursor to (3R)-3-aminobutan-1-ol, within the enzyme's active site. researchgate.netibm.com